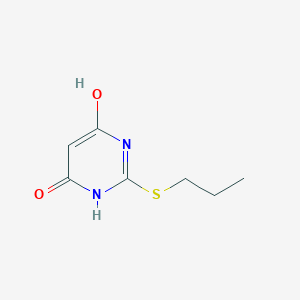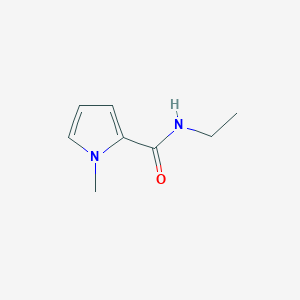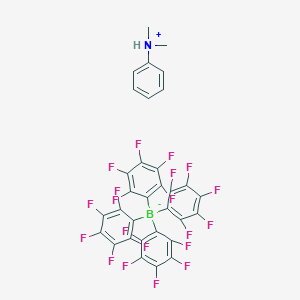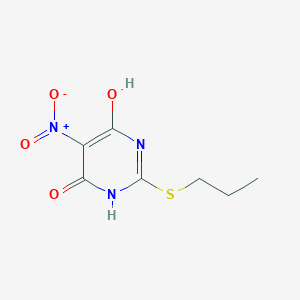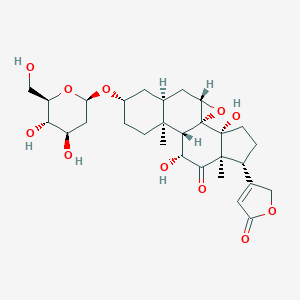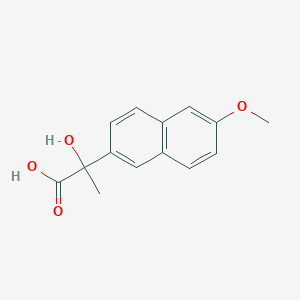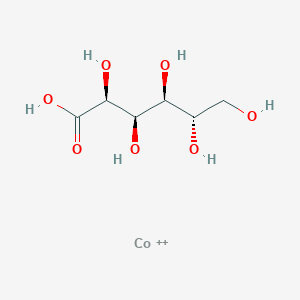
Cobalt(II) gluconate hydrate
概要
説明
Cobalt(II) gluconate hydrate is a pink powder . It is used as a starting material to obtain graphitic C structures .
Molecular Structure Analysis
The molecular formula of Cobalt(II) gluconate hydrate is C12H22CoO14 . The InChI string representation is1S/2C6H12O7.Co.H2O/c2*7-1-2 (8)3 (9)4 (10)5 (11)6 (12)13;;/h2*2-5,7-11H,1H2, (H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 . Physical And Chemical Properties Analysis
Cobalt(II) gluconate hydrate has a molecular weight of 449.23 g/mol . It is a pink powder with a melting point greater than 300°C .科学的研究の応用
Biomedicine
Cobalt(II) gluconate hydrate: is utilized in biomedicine for its essential role in the human body. It’s a part of vitamin B12, which is crucial for nerve function and the production of DNA. Research has explored its use in treating anemia and enhancing the efficacy of certain medications .
Material Science
In material science, cobalt(II) gluconate hydrate is used to create alloys and materials with specific magnetic properties. It’s also being researched for its potential in improving the durability and strength of various materials .
Environmental Science
Environmental scientists are interested in cobalt(II) gluconate hydrate for its role in bioremediation. It can be used to treat soils contaminated with heavy metals, helping to stabilize ecosystems affected by industrial pollution .
Analytical Chemistry
Cobalt(II) gluconate hydrate: serves as a reagent in analytical chemistry for complexometric titrations and colorimetric tests. It helps in the precise measurement of metal ions in various samples .
Pharmacology
In pharmacology, cobalt(II) gluconate hydrate is being studied for its therapeutic properties. It has potential applications in drug delivery systems and as a component in pharmaceuticals to treat mineral deficiencies .
Industrial Applications
Industrially, cobalt(II) gluconate hydrate is used in the synthesis of cobalt-based catalysts and in electroplating. Its properties are valuable in the production of batteries and electronic components .
Nutrition and Dietary Supplements
As a nutritional supplement, cobalt(II) gluconate hydrate is added to animal feeds and human dietary supplements to prevent cobalt deficiency, which is vital for overall health and metabolism .
Research and Development
Lastly, in R&D, cobalt(II) gluconate hydrate is used in the development of new chemical processes and in the study of cobalt’s role in various biological systems. It’s a key substance in advancing our understanding of biochemistry and molecular biology .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
cobalt(2+);(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.Co/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+2/t2-,3-,4+,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBDSOAUIVHRFK-OSQBQZLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CoO7+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222241 | |
| Record name | Cobaltous gluconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(II) gluconate hydrate | |
CAS RN |
71957-08-9 | |
| Record name | Cobaltous gluconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(D-gluconato-O1,O2)cobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
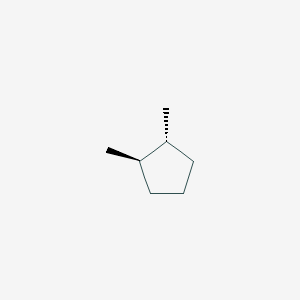
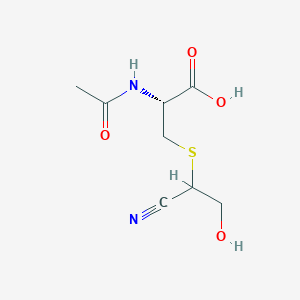
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
